CI4AS-1; CL4AS1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:
Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CI4AS-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups such as chlorophenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
CI4AS-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.
Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.
Industry: Utilized in the development of new androgen receptor modulators and inhibitors.
Mechanism of Action
CI4AS-1 exerts its effects by binding to androgen receptors, mimicking the action of 5α-dihydrotestosterone (DHT). This binding leads to the transactivation of specific promoters, such as the mouse mammary tumor virus (MMTV) promoter, and repression of others, like the MMP1 promoter . The compound also inhibits 5α-reductase types I and II, which are enzymes involved in the conversion of testosterone to DHT .
Comparison with Similar Compounds
Similar Compounds
5α-Dihydrotestosterone (DHT): The natural ligand for androgen receptors.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal antiandrogen with similar applications.
Uniqueness
CI4AS-1 is unique due to its potent activity as a steroidal androgen receptor agonist and its dual role in both activating and repressing specific gene promoters. Its ability to inhibit 5α-reductase types I and II further distinguishes it from other androgen receptor modulators .
Properties
Molecular Formula |
C26H33ClN2O2 |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1 |
InChI Key |
CTVXDPDUOKQBKZ-BLIBDJTASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |
Origin of Product |
United States |
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